![molecular formula C10H10N4O3S B3162791 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 881585-85-9](/img/structure/B3162791.png)

2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid

説明

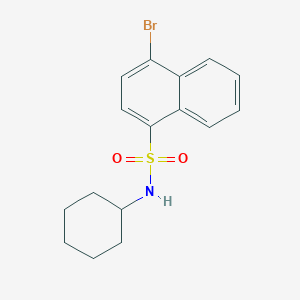

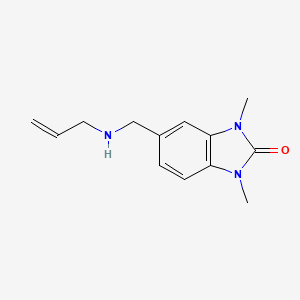

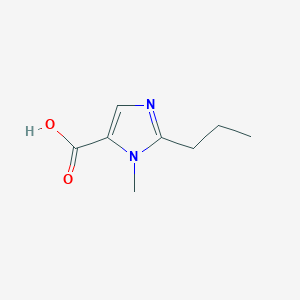

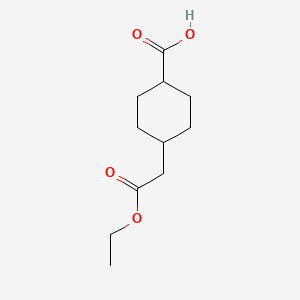

2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid is a chemical compound with the molecular formula C10H10N4O3S and a molecular weight of 266.28 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H10N4O3S . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles, including this compound, can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with a few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 266.28 and a molecular formula of C10H10N4O3S . More specific properties such as melting point, solubility, and stability are not provided in the retrieved papers.科学的研究の応用

Synthesis and Evaluation in Drug Discovery

- A series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized and evaluated for antidepressant activities. The structural features of the compounds and their efficacy in preclinical evaluation were extensively characterized, indicating a potential utility in antidepressant medication development (Mathew, Suresh, & Anbazhagan, 2014).

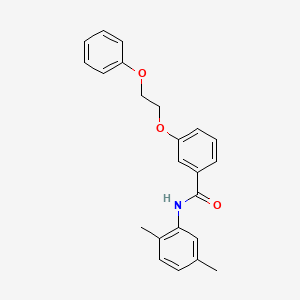

Pharmacodynamics and Molecular Docking Studies

- Research on bioisosteres and hybrids of known NSAIDs led to the synthesis and characterization of compounds with significant antinociceptive and anti-inflammatory effects. This study also involved molecular docking to ascertain the interaction of these compounds with cyclooxygenase, demonstrating potential improvements over traditional NSAIDs (González-Trujano et al., 2018).

Bone Selective Estrogen Mimetics

- Analogues of the estrogen receptor ligand 4-[1-(p-hydroxyphenyl)-2-phenylethyl]phenoxyacetic acid were synthesized to reduce polarity/ionizability and improve efficacy. The study successfully identified compounds with differential bone/uterus effects, similar to those of known selective ER modulators (Rubin, Ruenitz, Boudinot, & Boyd, 2001).

Antimalarial Activity and Structure-Activity Relationships

- A series of compounds were prepared and assessed for their antimalarial potency against Plasmodium berghei in mice. The research identified significant correlations between antimalarial potency and the properties of the phenyl ring substituents, providing insights for further drug development (Werbel et al., 1986).

Xanthine Oxidoreductase Inhibition

- Y-700 was identified as a potent inhibitor of xanthine oxidoreductase with promising pharmacokinetic properties, making it a potential candidate for treating hyperuricemia and other diseases involving xanthine oxidoreductase (Fukunari et al., 2004).

Safety and Hazards

Tetrazoles, including 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid, can decompose on heating to emit toxic nitrogen fumes . They can react vigorously when exposed to shock, fire, and heat on friction . They can also react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .

作用機序

Target of Action

Tetrazole derivatives have been known to inhibit angiotensin-converting enzymes and block at1 and at2 receptors present in various organs such as the brain, heart, kidney, adrenal glands, and vascular smooth muscle cells .

Mode of Action

Tetrazole derivatives are known to interact with their targets and cause changes in the cellular environment . For instance, they can inhibit enzymes or block receptors, thereby altering the normal functioning of cells .

Biochemical Pathways

Tetrazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

Tetrazole derivatives are known to offer a more appreciative pharmacokinetic profile and play the role of metabolically stable substitute for carboxylic acid functional group .

Result of Action

Tetrazole derivatives are known to cause changes in the cellular environment, potentially leading to various biological effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoic acid . For instance, tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with a few active metals to produce new compounds that are explosive on shock .

特性

IUPAC Name |

2-hydroxy-3-(1-phenyltetrazol-5-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3S/c15-8(9(16)17)6-18-10-11-12-13-14(10)7-4-2-1-3-5-7/h1-5,8,15H,6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQIMDAMRTUSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)SCC(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

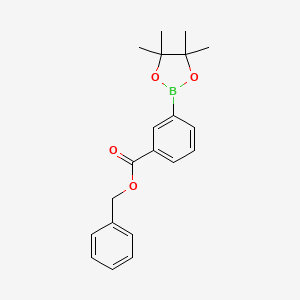

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Formyl-9-methyltetrazolo[1,5-a]quinoline](/img/structure/B3162717.png)

amine](/img/structure/B3162757.png)